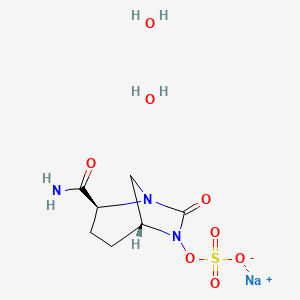

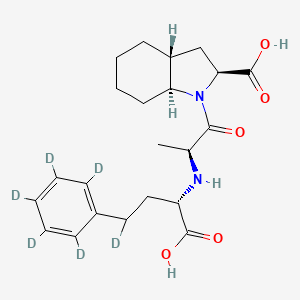

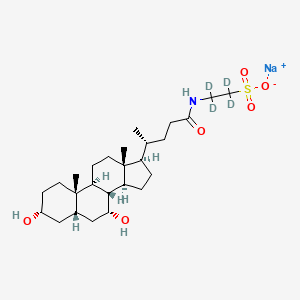

Avibactam (sodium dihydrate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avibactam (sodium dihydrate) is a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It is a small molecule with the chemical formula C₇H₁₁N₃O₆S and a molar mass of 265.24 g/mol . Avibactam is known for its ability to inhibit a broad spectrum of β-lactamases, making it a valuable tool in combating antibiotic-resistant bacterial infections .

准备方法

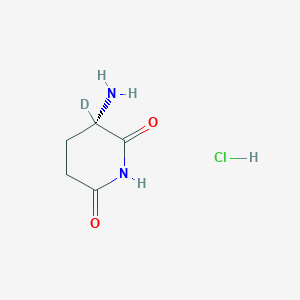

The synthesis of avibactam involves multiple steps, starting from commercially available ethyl-5-hydroxypicolinate . The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, yields avibactam sodium salt on a large scale . Industrial production methods involve the reaction of sodium 2-ethylhexanoate with an intermediate compound to obtain sodium avibactam . This method is cost-effective, safe, and suitable for large-scale production .

化学反应分析

Avibactam undergoes various chemical reactions, primarily involving its interaction with β-lactamases. It inhibits these enzymes by acylating a nucleophilic active site serine . The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency and resistance . Common reagents used in these reactions include serine β-lactamases and cephalosporinases . The major products formed from these reactions are inactive β-amino acids .

科学研究应用

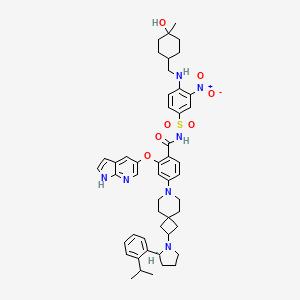

Avibactam has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in combination with ceftazidime to treat severe infections caused by antibiotic-resistant bacteria . Its therapeutic success has led to the development of many congeners based on its diazabicyclooctane scaffold . In medicine, avibactam is crucial for treating complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . In the pharmaceutical industry, it is used to develop new β-lactamase inhibitors and antibiotics .

作用机制

Avibactam exerts its effects by inhibiting β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics . It binds reversibly and covalently to the active site serine of β-lactamases, preventing the hydrolysis of β-lactam antibiotics . This inhibition restores the antibacterial activity of β-lactam antibiotics against resistant bacteria . The molecular targets of avibactam include class A, class C, and some class D β-lactamases .

相似化合物的比较

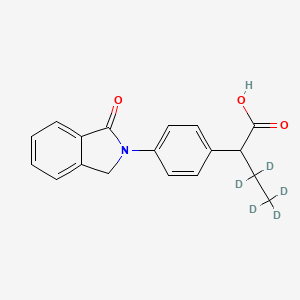

Avibactam is unique among β-lactamase inhibitors due to its broad spectrum of activity and its ability to inhibit multiple classes of β-lactamases . Similar compounds include clavulanic acid, sulbactam, and tazobactam, which are also β-lactamase inhibitors . these compounds have a narrower spectrum of activity and are less effective against certain β-lactamases . Avibactam’s ability to inhibit class A, class C, and some class D β-lactamases makes it a more versatile and potent inhibitor .

属性

分子式 |

C7H14N3NaO8S |

|---|---|

分子量 |

323.26 g/mol |

IUPAC 名称 |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;dihydrate |

InChI |

InChI=1S/C7H11N3O6S.Na.2H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;2*1H2/q;+1;;/p-1/t4-,5+;;;/m1.../s1 |

InChI 键 |

ZIJOUXPPZNEISO-LEIZOONBSA-M |

手性 SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |

规范 SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)